Teriflunomide - 163451-81-8

Teriflunomide

Catalog Number: EVT-253760
CAS Number: 163451-81-8
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Teriflunomide is an immunomodulatory compound that serves as the active metabolite of leflunomide. [] It plays a significant role in scientific research, particularly in the field of immunology and neurology, for its ability to selectively and reversibly inhibit dihydroorotate dehydrogenase (DHODH). [, , , ] This inhibition directly impacts the de novo pyrimidine synthesis, a critical pathway for the proliferation of activated T and B lymphocytes, crucial players in immune responses. [, , ]

Leflunomide

Compound Description: Leflunomide is an immunomodulatory drug primarily used to treat rheumatoid arthritis. It is metabolized in the liver to its active metabolite, Teriflunomide .

Relevance: Leflunomide is the prodrug of Teriflunomide. This means Teriflunomide is generated within the body from Leflunomide. The close metabolic relationship makes the safety and efficacy data of Leflunomide relevant to Teriflunomide, especially in contexts like pregnancy outcomes and post-marketing surveillance .

Dihydroorotate Dehydrogenase (DHODH)

Compound Description: Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme crucial for de novo pyrimidine synthesis. It is involved in the metabolic pathway that produces building blocks needed for DNA replication .

Relevance: DHODH is the primary molecular target of Teriflunomide. By inhibiting DHODH, Teriflunomide disrupts pyrimidine synthesis, which is essential for the rapid proliferation of activated T and B lymphocytes. This inhibition is the basis for Teriflunomide's immunosuppressive effects in managing multiple sclerosis .

Pyrimidine

Compound Description: Pyrimidines are a class of nitrogenous bases that are fundamental components of DNA and RNA. They are essential for cell division and function .

Relevance: Teriflunomide's mechanism of action involves the disruption of de novo pyrimidine synthesis. By inhibiting DHODH, Teriflunomide prevents the formation of pyrimidines, ultimately limiting the proliferation of activated immune cells (T and B lymphocytes) that are involved in the pathogenesis of multiple sclerosis .

Interferon Beta (IFNβ)

Compound Description: Interferon beta (IFNβ) is a cytokine with immunomodulatory effects used in the treatment of multiple sclerosis. It is administered via injection .

Relevance: IFNβ serves as a comparator drug in several studies evaluating the efficacy and safety of Teriflunomide in managing multiple sclerosis. While both are disease-modifying therapies, Teriflunomide's oral route of administration is a significant advantage over injectable IFNβ in terms of patient convenience and potential adherence .

Dimethyl Fumarate (DMF)

Compound Description: Dimethyl fumarate (DMF) is an oral disease-modifying therapy for relapsing forms of multiple sclerosis. It has a different mechanism of action than Teriflunomide, but both are used in similar patient populations .

Relevance: DMF is another oral treatment option for relapsing forms of multiple sclerosis, making it relevant for comparing real-world effectiveness and safety profiles with Teriflunomide . Head-to-head clinical trials are lacking, so indirect comparisons from observational studies provide valuable information.

Glatiramer Acetate

Compound Description: Glatiramer acetate is an immunomodulatory drug used to treat multiple sclerosis. It is administered via injection and works by modulating the immune system's response to myelin .

Relevance: Similar to IFNβ, glatiramer acetate serves as a comparator to Teriflunomide in clinical trials. Teriflunomide, as an oral therapy, offers potential advantages in administration and convenience compared to injectable glatiramer acetate .

Bupropion

Relevance: Bupropion was used as a probe substrate in a drug interaction study with Teriflunomide . The study aimed to assess if Teriflunomide, at therapeutic doses, could inhibit or induce CYP2B6 activity. Results indicated that Teriflunomide did not significantly affect bupropion metabolism, suggesting a low risk of clinically significant drug interaction via CYP2B6 inhibition or induction .

Hydroxybupropion

Overview

Teriflunomide is a pharmaceutical compound primarily recognized for its role as an immunomodulatory agent in the treatment of multiple sclerosis and rheumatoid arthritis. It is an active metabolite of leflunomide, which is used to manage autoimmune conditions by inhibiting the proliferation of lymphocytes. Teriflunomide works by interfering with the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby reducing the activation and proliferation of immune cells.

Source

Teriflunomide is synthesized from 5-methylisoxazole-4-carboxylic acid, which undergoes several chemical transformations to yield the final product. The compound has gained significant attention in clinical settings due to its efficacy and relatively favorable safety profile compared to other immunosuppressants.

Classification

Teriflunomide is classified as an immunosuppressant and a disease-modifying anti-rheumatic drug (DMARD). It is specifically categorized under the class of pyrimidine synthesis inhibitors due to its mechanism of action targeting dihydroorotate dehydrogenase, an enzyme crucial in the pyrimidine biosynthetic pathway.

Synthesis Analysis

Methods

The synthesis of teriflunomide has been explored through various methodologies, with notable advancements in efficiency and yield.

  1. Traditional Synthesis: The conventional approach involves converting 5-methylisoxazole-4-carboxylic acid into its acid chloride form using thionyl chloride, followed by coupling with 4-trifluoromethyl aniline. This method typically requires isolation of intermediates, which can complicate the process and introduce impurities .
  2. One-Step Synthesis: A more recent method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a coupling agent, allowing for a one-step synthesis that significantly improves yield (over 90%) and purity (99.495%). This method eliminates the need for chlorinating agents and isolation steps, making it more efficient for industrial applications .

Technical Details

The reaction conditions typically involve heating the reactants in a solvent such as acetonitrile or ethyl methyl ketone, with careful control of temperature and pH to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure

Teriflunomide has a distinct molecular structure characterized by its isoxazole ring and trifluoromethyl group. The chemical formula is C12H9F3N2O2C_{12}H_{9}F_{3}N_{2}O_{2}, indicating a complex arrangement that contributes to its biological activity.

Data

  • Molecular Weight: 270.21 g/mol
  • Melting Point: Approximately 170 °C
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol but poorly soluble in water.
Chemical Reactions Analysis

Reactions

The primary reaction involved in the synthesis of teriflunomide is the nucleophilic acyl substitution where 5-methylisoxazole-4-carboxylic acid reacts with 4-trifluoromethyl aniline:

5 methylisoxazole 4 carboxylic acid 4 trifluoromethyl anilineTeriflunomide\text{5 methylisoxazole 4 carboxylic acid 4 trifluoromethyl aniline}\rightarrow \text{Teriflunomide}

Technical Details

The reaction typically proceeds under acidic or basic conditions depending on the specific method employed. For instance, the one-step synthesis uses a biphasic medium to facilitate the reaction without isolating intermediates, thus streamlining the process .

Mechanism of Action

Teriflunomide exerts its therapeutic effects primarily through the inhibition of dihydroorotate dehydrogenase. This enzyme plays a pivotal role in the de novo synthesis pathway of pyrimidines. By inhibiting this enzyme, teriflunomide reduces the availability of uridine monophosphate, leading to decreased lymphocyte proliferation and modulation of immune responses.

Process

  1. Inhibition of Dihydroorotate Dehydrogenase: By blocking this enzyme, teriflunomide effectively lowers pyrimidine levels.
  2. Reduction in Lymphocyte Activation: This inhibition leads to decreased activation and proliferation of T and B lymphocytes.
  3. Immunomodulatory Effects: Ultimately, this results in reduced inflammation and immune-mediated damage in conditions like multiple sclerosis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to moisture.

Chemical Properties

  • pH: Teriflunomide solutions typically have a pH range between 6-8.
  • Reactivity: Reacts with strong oxidizing agents; stable under standard laboratory conditions.

Relevant Data or Analyses

Studies have shown that teriflunomide maintains stability over extended periods when stored properly, although it may degrade under extreme pH or temperature conditions .

Applications

Teriflunomide is primarily used in clinical settings for:

  1. Multiple Sclerosis Treatment: As a disease-modifying therapy, it helps reduce relapse rates and slow disease progression.
  2. Rheumatoid Arthritis Management: It serves as an alternative treatment option for patients who do not respond well to traditional therapies.

Additionally, ongoing research explores its potential applications in other autoimmune disorders due to its immunomodulatory properties.

Mechanistic Pathways of Teriflunomide in Immune Modulation

Teriflunomide, the active metabolite of leflunomide, is a disease-modifying immunomodulatory agent approved for relapsing forms of multiple sclerosis (MS). Its primary mechanism involves selective inhibition of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway. This disruption profoundly affects rapidly dividing immune cells, particularly lymphocytes, which rely heavily on de novo pyrimidine synthesis during activation. Beyond DHODH inhibition, teriflunomide exhibits additional immunomodulatory effects through interference with tyrosine kinase signaling pathways, alteration of cytokine networks, and modulation of transcriptional regulators including NF-κB. These multifaceted mechanisms collectively contribute to its therapeutic efficacy in autoimmune conditions by dampening aberrant immune responses while preserving general immune surveillance [2] [9].

DHODH Inhibition: Pyrimidine Synthesis Disruption in Lymphocyte Proliferation

Dihydroorotate dehydrogenase (DHODH) occupies a critical position in the de novo pyrimidine synthesis pathway, catalyzing the fourth step—the oxidation of dihydroorotate to orotate. This reaction occurs in the inner mitochondrial membrane, where DHODH utilizes ubiquinone as an electron acceptor, linking pyrimidine synthesis to the mitochondrial respiratory chain. Teriflunomide potently and reversibly inhibits DHODH by binding to its ubiquinone binding site, thereby halting the production of orotate and subsequent nucleotides like uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides (UTP, CTP, and TTP) [2] [6].

The consequences of DHODH inhibition are particularly profound for activated lymphocytes. Unlike many cell types that can utilize salvage pathways to recycle pre-existing pyrimidines, T and B cells in the early stages of proliferation exhibit a strong dependence on the de novo pathway to meet the massive demand for nucleic acid precursors required for clonal expansion. Teriflunomide-induced pyrimidine depletion triggers a reversible arrest of activated lymphocytes in the G1 phase of the cell cycle. This arrest is mediated through the suppression of key cell cycle regulators, including cyclin-dependent kinases (CDKs) and the retinoblastoma protein (Rb) phosphorylation pathway, effectively halting DNA synthesis and cellular division necessary for mounting an effective adaptive immune response [9].

Table 1: Consequences of Teriflunomide-Induced Pyrimidine Depletion in Lymphocytes

Biological ProcessMolecular/Cellular EffectFunctional Outcome
Cell Cycle ProgressionG1 phase arrest via suppression of CDK activity and Rb phosphorylationReversible inhibition of lymphocyte proliferation
DNA/RNA SynthesisImpaired synthesis of pyrimidine nucleotides (UTP, CTP, dTTP)Inadequate substrate supply for DNA replication and RNA transcription
Metabolic ReprogrammingReduced flux through pentose phosphate pathway; Impaired glycosylationCompromised anabolic processes supporting cell growth
T Cell DifferentiationSelective inhibition of effector/memory CD8+ T cell expansionReduced pro-inflammatory cytokine production (IFN-γ, TNF-α)
B Cell FunctionDiminished antibody-secreting cell formationReduced autoantibody production

The impact on lymphocyte subsets is not uniform. Memory CD8+ T cells exhibit heightened sensitivity to teriflunomide compared to naïve T cells or CD4+ T helper subsets. This selective sensitivity is attributed to their reduced capacity for pyrimidine salvage and potentially higher proliferation rates upon antigen re-encounter. Consequently, teriflunomide treatment significantly reduces the homeostatic proliferation of CD8+ memory T cells and their production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of MS. This selective modulation is considered a key contributor to its clinical efficacy, as memory T cells play crucial roles in autoimmune attacks within the central nervous system [2] [10].

Furthermore, teriflunomide's effects extend beyond proliferation blockade. Pyrimidine nucleotides serve as essential cofactors and signaling molecules. Depletion impacts critical cellular processes like glycosylation (affecting adhesion molecule expression) and phospholipid synthesis (potentially altering membrane dynamics and signal transduction). Evidence suggests DHODH inhibition may indirectly influence mitochondrial function and redox balance due to its connection to the electron transport chain, potentially contributing to altered T cell activation thresholds [1] [6].

Non-DHODH-Dependent Immunomodulatory Effects

While DHODH inhibition is the primary mechanism, teriflunomide exhibits additional immunomodulatory properties at clinically relevant concentrations that cannot be fully reversed by uridine supplementation, indicating independence from pyrimidine depletion. These effects broaden its impact on immune cell function beyond proliferation inhibition.

Tyrosine Kinase Inhibition and Intracellular Signaling Cascades

Teriflunomide directly inhibits the activity of select protein tyrosine kinases (PTKs), particularly those involved in proximal T cell and B cell receptor signaling, such as Lck, Fyn, and the epidermal growth factor receptor (EGFR) family kinases. This inhibition occurs at a post-receptor level, interfering with the phosphorylation events that initiate downstream signaling cascades upon antigen recognition [9].

One of the most significant consequences of this tyrosine kinase inhibition is the impairment of integrin activation. Integrins (e.g., LFA-1, VLA-4) are adhesion molecules critical for stable T cell interaction with antigen-presenting cells (APCs) and for lymphocyte migration across the blood-brain barrier—a key step in MS pathogenesis. Teriflunomide disrupts the inside-out signaling that converts integrins from a low to a high affinity state. Without high-affinity integrins, T cells fail to form stable adhesive contacts with APCs or endothelial cells. This impairment is directly linked to the drug's ability to block the formation of the immunological synapse (IS), the highly organized interface between a T cell and an APC. Teriflunomide treatment prevents the polarization of the microtubule-organizing center (MTOC) and the clustering of key signaling molecules (e.g., TCR, CD28, PKC-θ, LFA-1) and lipid rafts at the contact site. Consequently, antigen-specific T cell-APC conjugate formation is significantly reduced, severely compromising the delivery of T cell receptor (TCR) signals and costimulatory signals necessary for full T cell activation, cytokine production, and effector function, even if the initial TCR engagement occurs [9].

Furthermore, teriflunomide modulates intracellular calcium ([Ca²⁺]i) mobilization following TCR/CD3 engagement. It reduces the amplitude and duration of the [Ca²⁺]i flux, a critical second messenger for T cell activation, proliferation, and cytokine gene expression. While teriflunomide leaves some signaling pathways like MAPK and NF-κB activation largely intact (especially when costimulated via CD28), its combined effects on [Ca²⁺]i and integrin-mediated outside-in signaling significantly dampen T cell responsiveness. Additionally, it inhibits B cell receptor (BCR)-induced tyrosine phosphorylation and downstream signaling, contributing to reduced B cell activation and antibody production [9].

Cytokine Profiling Alterations (TNF-α, IFN-γ, TGF-β1)

Teriflunomide significantly reprograms the cytokine milieu, contributing to its anti-inflammatory effects. Longitudinal high-dimensional analyses in patients with relapsing-remitting MS (RRMS) reveal a specific and pronounced impact on the CD8+ T cell compartment, characterized by reduced production of key pro-inflammatory cytokines:

  • Interferon-gamma (IFN-γ): Production by CD8+ memory T cells is markedly decreased following teriflunomide treatment. IFN-γ is a Th1 cytokine pivotal in activating macrophages, enhancing antigen presentation, and promoting blood-brain barrier disruption. Its downregulation contributes to dampening CNS-targeted inflammation [2] [7].
  • Tumor Necrosis Factor-alpha (TNF-α): Secretion by CD8+ T cells is significantly reduced. TNF-α promotes inflammation, endothelial activation, and oligodendrocyte damage. Lower TNF-α levels correlate with reduced inflammatory activity in MS [2] [3].
  • Interleukin-6 (IL-6): While less consistently reported than IFN-γ and TNF-α, some evidence suggests teriflunomide may reduce IL-6, a cytokine involved in B cell differentiation and Th17 cell development [7].

Conversely, teriflunomide appears to elevate or preserve levels of the immunosuppressive cytokine:

  • Transforming Growth Factor-beta 1 (TGF-β1): Polymorphisms associated with higher TGF-β1 production (e.g., codon 25*G allele) are linked to autoimmune disease susceptibility. Teriflunomide may create an environment favoring TGF-β1 activity. TGF-β1 inhibits T cell proliferation, promotes the induction of regulatory T cells (Tregs), and dampens effector T cell functions, fostering immune tolerance [3] [7].

Table 2: Teriflunomide-Induced Cytokine Alterations and Functional Implications

CytokineDirection of ChangePrimary Cellular Source AffectedImmunological Consequence
IFN-γ↓↓↓CD8+ Memory T CellsReduced macrophage activation, decreased MHC expression, attenuated CNS inflammation
TNF-α↓↓CD8+ T Cells, Monocytes/MacrophagesDiminished endothelial activation, reduced cytotoxicity, less oligodendrocyte damage
IL-6↓ (Modulated)Monocytes, B Cells, T CellsPotentially reduced Th17 differentiation and B cell antibody production
TGF-β1↑ / PreservedTregs, Multiple cell typesEnhanced immunosuppression, promotion of Treg function, inhibition of effector T cell responses
IL-10↔ / Context-dependentBregs, Tregs, MonocytesVariable impact; polymorphisms (e.g., IL-10-1082 G/G) may influence overall regulatory tone

This shift in cytokine profile—reducing pro-inflammatory Th1/cytotoxic cytokines (IFN-γ, TNF-α) while potentially favoring immunosuppressive TGF-β1—contributes to an overall attenuation of the inflammatory environment driving MS pathology. The specific susceptibility of CD8+ T cells to these cytokine-modulating effects is a hallmark of teriflunomide's action [2] [7].

Transcriptional Regulation: NF-κB Suppression and Epigenetic Modifications

Teriflunomide exerts influence over fundamental transcriptional regulators, adding another layer to its immunomodulatory mechanism. Nuclear Factor-kappa B (NF-κB) is a family of transcription factors (e.g., RelA/p65, c-Rel, RelB) central to inflammation, cell survival, and immune cell activation. It is rapidly induced by signals from antigen receptors, cytokine receptors (e.g., TNF-R, IL-1R), and pattern recognition receptors. While earlier studies suggested teriflunomide had minimal direct impact on canonical NF-κB activation pathways initiated by CD3/CD28 costimulation, more recent evidence indicates it can interfere with NF-κB signaling, particularly in specific contexts or cell types [8] [9].

The inhibition of tyrosine kinases (Lck, Fyn) by teriflunomide may indirectly affect proximal TCR signaling events that feed into NF-κB activation cascades. More significantly, by reducing the production of potent NF-κB-activating cytokines like TNF-α, teriflunomide creates a negative feedback loop, dampening sustained NF-κB activation within the inflammatory milieu. Furthermore, DHODH inhibition and pyrimidine depletion might indirectly impact NF-κB-dependent gene expression by altering the availability of nucleotides required for RNA synthesis or by affecting the energy status of the cell. Suppression of NF-κB activity leads to decreased transcription of numerous pro-inflammatory genes encoding cytokines (e.g., TNF-α, IL-6), chemokines, adhesion molecules, and enzymes involved in inflammation (e.g., COX-2, iNOS), thereby amplifying its anti-inflammatory effects [8] [9].

Emerging research points to a potential role for teriflunomide in modulating epigenetic landscapes. Epigenetic modifications—such as DNA methylation, histone post-translational modifications (e.g., acetylation, methylation), and non-coding RNA expression—regulate chromatin accessibility and gene expression without altering the DNA sequence. Mitochondrial dysfunction and metabolic perturbations, including those induced by DHODH inhibition (e.g., altered CoQ10 status, potential shifts in acetyl-CoA or S-adenosylmethionine (SAM) availability), can profoundly influence epigenetic enzymes. For instance, reduced acetyl-CoA could limit substrate availability for histone acetyltransferases (HATs), leading to decreased histone acetylation (generally associated with gene activation). Altered SAM levels might impact DNA and histone methyltransferases. Preliminary evidence suggests that teriflunomide might influence the expression or activity of key epigenetic regulators like histone deacetylases (HDACs) or enzymes involved in DNA methylation, potentially contributing to long-term reprogramming of immune cell function towards a less inflammatory state. This represents an active area of investigation for understanding the sustained effects of immunomodulatory therapies [4] [17].

Properties

CAS Number

163451-81-8

Product Name

Teriflunomide

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-

InChI Key

UTNUDOFZCWSZMS-YFHOEESVSA-N

SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O

Solubility

Soluble in DMSO (practically insoluble in water).

Synonyms

2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2Z-butenamide

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.